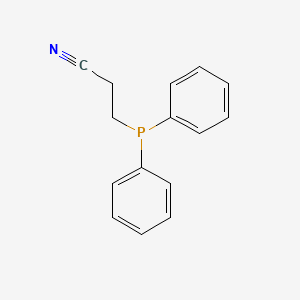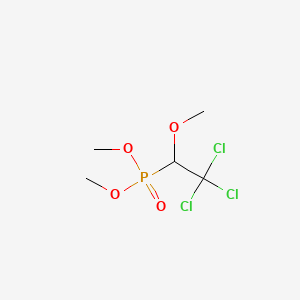![molecular formula C4H11NO3P- B14747100 [(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
[(1R)-2-methyl-1-phosphonatopropyl]ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-2-methyl-1-phosphonatopropyl]ammonium is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-methyl-1-phosphonatopropyl]ammonium typically involves the reaction of a suitable precursor with a phosphonate reagent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
[(1R)-2-methyl-1-phosphonatopropyl]ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce different phosphonate derivatives.
Aplicaciones Científicas De Investigación
[(1R)-2-methyl-1-phosphonatopropyl]ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of [(1R)-2-methyl-1-phosphonatopropyl]ammonium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
[(1R)-2-methyl-1-phosphonatopropyl]ammonium can be compared with other organophosphorus compounds, such as:
Phosphoramidites: Used in DNA/RNA synthesis.
H-Phosphonates: Known for their stability and unique reactivity.
Uniqueness
What sets this compound apart is its specific structural configuration and the unique properties conferred by the (1R) stereochemistry
Propiedades
Fórmula molecular |
C4H11NO3P- |
|---|---|
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
[(1R)-2-methyl-1-phosphonatopropyl]azanium |
InChI |
InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8)/p-1/t4-/m1/s1 |
Clave InChI |
DGSLPJDIFKVSIB-SCSAIBSYSA-M |
SMILES isomérico |
CC(C)[C@H]([NH3+])P(=O)([O-])[O-] |
SMILES canónico |
CC(C)C([NH3+])P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


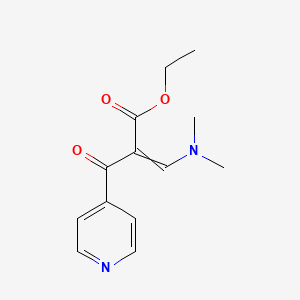
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)

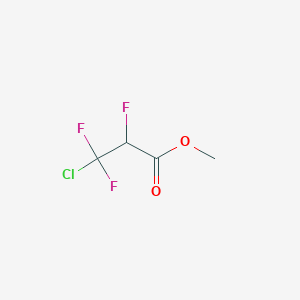
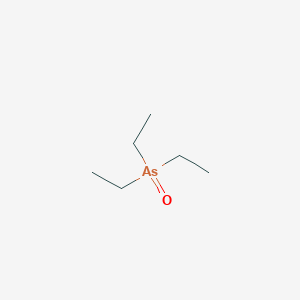


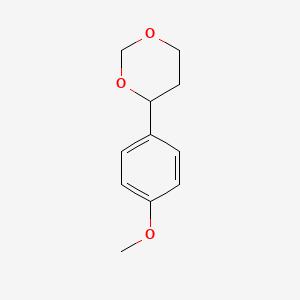
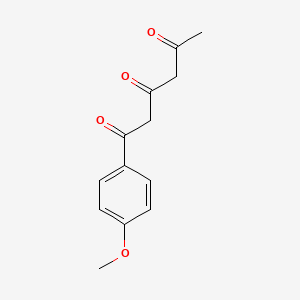
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

